molecular formula C10H16O B12688089 (1alpha,2alpha,5alpha)-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2'-oxirane) CAS No. 32162-29-1

(1alpha,2alpha,5alpha)-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2'-oxirane)

Cat. No.: B12688089
CAS No.: 32162-29-1
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-XKSSXDPKSA-N
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Description

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a heptane ring fused to an oxirane ring. The presence of two methyl groups at the 6,6-positions adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with a peracid to form the oxirane ring. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or catalyze specific chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    β-Pinene: A bicyclic monoterpene with a similar heptane ring structure but lacking the oxirane ring.

    Myrtenol: A bicyclic alcohol with a similar framework but different functional groups.

Uniqueness

The presence of the oxirane ring in (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(311)heptane-2,2’-oxirane) distinguishes it from other similar compounds

Properties

CAS No.

32162-29-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10-/m0/s1

InChI Key

OUXAABAEPHHZPC-XKSSXDPKSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]3([C@@H]1C2)CO3)C

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C

Origin of Product

United States

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